molecular formula C9H17NO2 B3351132 2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester CAS No. 33492-32-9

2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester

Cat. No.: B3351132
CAS No.: 33492-32-9
M. Wt: 171.24 g/mol
InChI Key: XDSVLXLHNRYBAC-UHFFFAOYSA-N
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Description

2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester is an organic compound belonging to the class of esters. This compound is characterized by a pyrrolidine ring attached to a propanoic acid moiety, with a methyl group substituting the hydrogen atom on the nitrogen atom of the pyrrolidine ring and another methyl group esterifying the carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The compound can be synthesized through the esterification of 2-pyrrolidinepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.

    N-Methylation: Another method involves the N-methylation of 2-pyrrolidinepropanoic acid followed by esterification. This can be achieved using methyl iodide and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and N-methylation reactions.

Biology:

  • Investigated for its potential role in biochemical pathways involving pyrrolidine derivatives.

Medicine:

  • Explored for its pharmacological properties, particularly in the development of drugs targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules via its ester and pyrrolidine functional groups. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Pyrrolidinepropanoic acid, methyl ester: Lacks the N-methyl group, resulting in different reactivity and biological activity.

    2-Pyrrolidineacetic acid, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester is unique due to the presence of both the N-methyl group and the ester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-(1-methylpyrrolidin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-7-3-4-8(10)5-6-9(11)12-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSVLXLHNRYBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452066
Record name 2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33492-32-9
Record name 2-Pyrrolidinepropanoic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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